molecular formula C10H13BrClNO B7948313 (R)-3-(2-Bromophenyl)morpholine hydrochloride

(R)-3-(2-Bromophenyl)morpholine hydrochloride

Cat. No.: B7948313
M. Wt: 278.57 g/mol
InChI Key: SFHWUSCPLQPIJM-PPHPATTJSA-N
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Description

®-3-(2-Bromophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Bromophenyl)morpholine hydrochloride typically involves the reaction of 2-bromophenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of ®-3-(2-Bromophenyl)morpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Bromophenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted morpholine derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products such as bromophenyl oxides or morpholine N-oxides.

    Reduction Reactions: Dehalogenated morpholine derivatives.

Scientific Research Applications

®-3-(2-Bromophenyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-3-(2-Bromophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)morpholine
  • N-Methyl-2-(4′-bromophenyl)morpholine
  • 4-Bromophenyl 4-bromobenzoate

Uniqueness

®-3-(2-Bromophenyl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3R)-3-(2-bromophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHWUSCPLQPIJM-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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